

Spectroscopic Characterization of Isothiazole-4-carbaldehyde: A Technical Guide for Structural Elucidation

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Compound of Interest

Compound Name: *Isothiazole-4-carbaldehyde*

Cat. No.: *B1600288*

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Foreword: The unambiguous structural confirmation of heterocyclic compounds is paramount in the fields of medicinal chemistry and materials science. **Isothiazole-4-carbaldehyde** (CAS 822-54-8), a key building block, presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. As a self-validating system, the principles and expected data herein serve as a robust framework for researchers to confirm the identity, purity, and structure of synthesized or acquired **Isothiazole-4-carbaldehyde**.

Disclaimer: As of the latest revision, specific, peer-reviewed, and publicly accessible experimental spectra for **Isothiazole-4-carbaldehyde** are not readily available. The data presented in this guide are therefore expert-predicted values, grounded in fundamental spectroscopic principles and analysis of structurally analogous compounds. These predictions are intended to serve as a reliable reference for experimental verification.

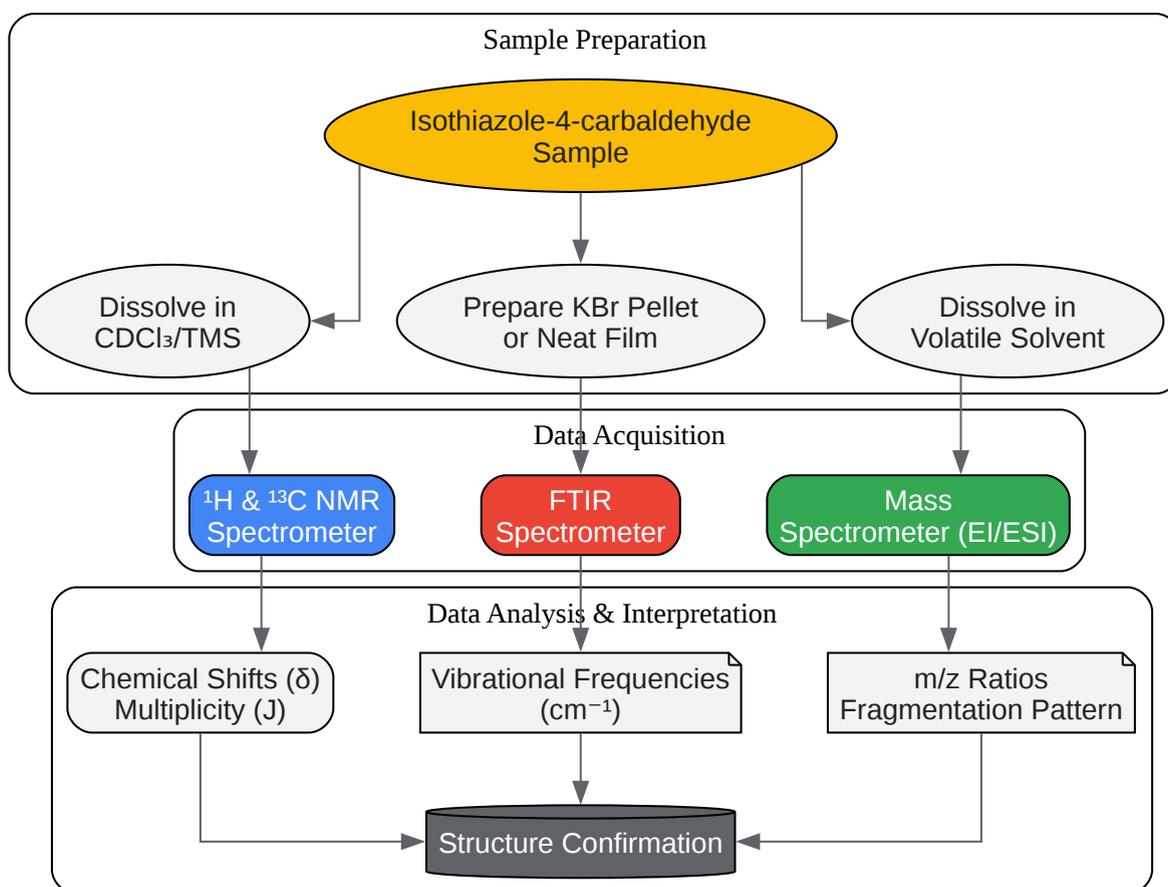
Molecular Structure and Spectroscopic Overview

Isothiazole-4-carbaldehyde is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, substituted with a formyl group at the C4 position. Its molecular formula is C_4H_3NOS , with a monoisotopic mass of approximately 112.99 Da.^{[1][2]}

The key structural features to be identified are:

- The isothiazole ring protons (H3 and H5).
- The aldehyde proton (-CHO).
- The four distinct carbon environments.
- The carbonyl (C=O) and aromatic ring functional groups.

The comprehensive characterization workflow involves a multi-technique approach to ensure all aspects of the molecular structure are confirmed.



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Caption: Workflow for Spectroscopic Characterization.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Expertise & Experience: The ^1H NMR spectrum provides the most direct insight into the proton environment of a molecule. For **isothiazole-4-carbaldehyde**, we expect three distinct signals in the downfield region, characteristic of protons attached to sp^2 -hybridized carbons. The choice of deuterated chloroform (CDCl_3) as a solvent is standard for small organic molecules of this polarity, as it is chemically inert and its residual signal ($\delta \approx 7.26$ ppm) does not typically interfere with aromatic or aldehydic protons.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~10.1 - 10.3	Singlet (s)	H (Aldehyde)	The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its direct attachment to the carbonyl carbon.
~9.1 - 9.3	Singlet (s) or narrow Doublet (d)	H3	H3 is adjacent to the electronegative nitrogen atom, causing significant deshielding. A small coupling to H5 might be observed.

| ~8.8 - 9.0 | Singlet (s) or narrow Doublet (d) | H5 | H5 is deshielded by the aromatic system and the adjacent sulfur atom, though typically less so than H3. |

Causality Behind Assignments:

- Aldehyde Proton (CHO): The chemical shift is unequivocally in the 9-10 ppm range, a hallmark of aldehydes. It is a singlet as there are no adjacent protons within three bonds.
- Ring Protons (H3, H5): The isothiazole ring is an electron-deficient aromatic system, shifting its protons downfield. H3 is positioned between two electronegative atoms (N and S in a 1,2-relationship), leading to a greater downfield shift compared to H5. The coupling constant between H3 and H5 across the sulfur and carbon atoms (a 4J coupling) is expected to be very small (<1 Hz) or non-existent, likely resulting in two sharp singlets.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Expertise & Experience: ^{13}C NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. We anticipate four distinct signals corresponding to the four unique carbon atoms in **isothiazole-4-carbaldehyde**. A standard proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each carbon environment.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~185 - 190	C (Aldehyde)	Carbonyl carbons are extremely deshielded and appear far downfield, a definitive marker for the aldehyde group.
~155 - 160	C3	This carbon is adjacent to the highly electronegative nitrogen atom, resulting in a significant downfield shift.
~150 - 155	C5	The C5 carbon is adjacent to the sulfur atom and part of the aromatic system, also placing it in the downfield region.

| ~135 - 140 | C4 | As the substituted carbon, C4's chemical shift is influenced by the attached electron-withdrawing aldehyde group. |

Causality Behind Assignments:

- The carbonyl carbon of the aldehyde is the most downfield signal due to the powerful deshielding effect of the double-bonded oxygen atom.
- The positions of C3 and C5 are dictated by their proximity to the ring heteroatoms. The greater electronegativity of nitrogen typically results in a more pronounced downfield shift for the adjacent carbon (C3) compared to the one adjacent to sulfur (C5).
- C4, being the point of substitution, has a chemical shift influenced by both the ring electronics and the substituent effect of the formyl group.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups through their characteristic vibrational frequencies. The key signature for **isothiazole-4-carbaldehyde** will

be the intense C=O stretching vibration. The choice of a KBr pellet or a neat film (if the compound is a low-melting solid or oil) is a standard sample preparation method that avoids solvent interference.

Predicted IR Absorption Bands

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration	Rationale
~3100 - 3000	Medium	Aromatic C-H Stretch	Characteristic of sp ² C-H bonds in the isothiazole ring.
~2850 & ~2750	Medium (often sharp)	Aldehydic C-H Stretch	The presence of two distinct bands (Fermi resonance) is a classic indicator of an aldehyde C-H bond.
~1710 - 1690	Strong, Sharp	Aldehyde C=O Stretch	This is the most prominent and diagnostic peak in the spectrum, confirming the carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde (~1730 cm ⁻¹).

| ~1600 - 1450 | Medium-Weak | Aromatic C=C & C=N Stretches | These absorptions confirm the presence of the aromatic isothiazole ring. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure. Using Electron Ionization (EI) will induce fragmentation, while Electrospray Ionization (ESI) is a softer technique that will more clearly show the protonated molecular ion.

Predicted Mass Spectrometry Data (EI)

Predicted m/z	Proposed Ion	Rationale
113	$[M]^+\bullet$	Molecular Ion Peak. Corresponds to the molecular weight of C₄H₃NOS.
112	$[M-H]^+$	Loss of a hydrogen radical, a common fragmentation for aromatic aldehydes.
85	$[M-CO]^+\bullet$	Loss of a neutral carbon monoxide molecule from the aldehyde group, a characteristic fragmentation pathway.
84	$[M-CHO]^+$	Loss of the entire formyl radical.

| 58 | $[C_2H_2S]^+\bullet$ | A plausible fragment resulting from the cleavage of the isothiazole ring. |

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

- Preparation: Accurately weigh 5-10 mg of **Isothiazole-4-carbaldehyde** into a clean, dry NMR tube.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

- Homogenization: Cap the tube and gently invert it or vortex briefly until the sample is fully dissolved.
- Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument for optimal magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum using a standard single-pulse experiment (zg30), typically with 16-32 scans.
 - Acquire a proton-decoupled ^{13}C NMR spectrum using a standard pulse program (zgpg30), with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 scans or more).
- Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

Protocol 2: FTIR Sample Preparation and Acquisition

- Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
- Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
- Measurement: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} , against a background spectrum of air.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition

- Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump or through a GC/LC inlet.
- Ionization (EI Mode): For GC-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole, TOF) based on their mass-to-charge ratio (m/z) and detected.

References

- This is a placeholder for a peer-reviewed article detailing the synthesis and characterization of **isothiazole-4-carbaldehyde**, which could not be located in public d
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